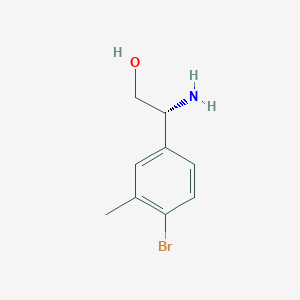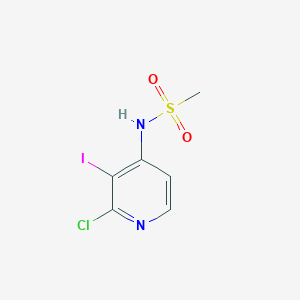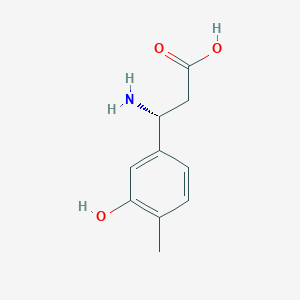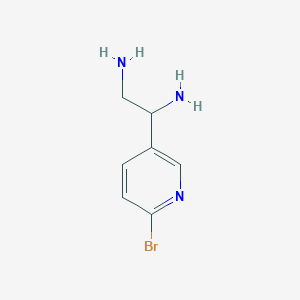
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound features a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. The presence of both bromine and amine groups makes this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine typically involves the bromination of 3-pyridyl ethane-1,2-diamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The amine groups can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a new amine derivative, while oxidation might produce an imine or nitrile compound.
Applications De Recherche Scientifique
1-(6-Bromo-3-pyridyl)ethane-1,2-diamine has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine exerts its effects depends on its interaction with specific molecular targets. The bromine atom and amine groups allow the compound to form covalent bonds or hydrogen bonds with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine include:
1-(6-Chloro-3-pyridyl)ethane-1,2-diamine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(6-Fluoro-3-pyridyl)ethane-1,2-diamine: The presence of a fluorine atom can lead to different chemical and biological properties due to the strong electronegativity of fluorine.
1-(6-Iodo-3-pyridyl)ethane-1,2-diamine:
The uniqueness of this compound lies in its specific reactivity profile and the balance of electronic and steric effects provided by the bromine atom.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10BrN3/c8-7-2-1-5(4-11-7)6(10)3-9/h1-2,4,6H,3,9-10H2 |
Clé InChI |
OLPFNIUXYVIGGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(CN)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


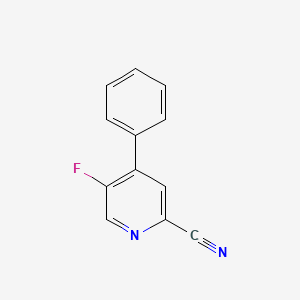
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)

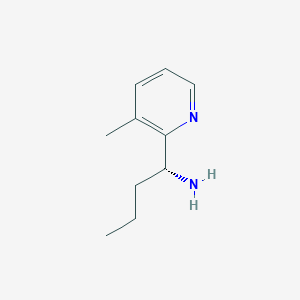
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)


![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
